2-Methylbenzo[c,d]indole perchlorate
Description
Overview of Polycyclic Nitrogen Heterocycles in Chemical Research
Polycyclic nitrogen heterocycles are organic compounds characterized by the fusion of multiple rings, at least one of which contains a nitrogen atom. This structural motif is a cornerstone of many biologically active molecules and functional materials. mdpi.comopenmedicinalchemistryjournal.comnih.gov The presence of the nitrogen heteroatom imparts unique electronic and chemical properties to these molecules, influencing their reactivity, intermolecular interactions, and photophysical behavior. openmedicinalchemistryjournal.comnih.gov
Nitrogen-containing heterocycles are integral to the structure of numerous natural products, including alkaloids, vitamins, and hormones, as well as a vast number of synthetic pharmaceuticals and agrochemicals. mdpi.comnih.gov Their diverse applications stem from their ability to engage in various chemical interactions, such as hydrogen bonding, and to serve as scaffolds for the construction of complex molecular architectures. nih.gov In materials science, polycyclic nitrogen heterocycles are explored for their potential in organic electronics, dyes, and sensors.
Historical Context and Evolution of Benzo[c,d]indole Synthesis
The benzo[c,d]indole framework is a unique tricyclic system that has garnered interest due to its presence in certain natural products and its utility as a building block in organic synthesis. The development of synthetic routes to this class of compounds has evolved significantly over the years, with modern methods offering greater efficiency and control over substitution patterns.
Early synthetic approaches often involved multi-step sequences with harsh reaction conditions. More contemporary methods focus on transition-metal-catalyzed reactions, which allow for the construction of the benzo[c,d]indole core with high yields and selectivity. rsc.orgresearchgate.netrsc.org For instance, copper-catalyzed intramolecular cyclization of 8-alkynyl-1-naphthylamine derivatives has emerged as a powerful strategy for synthesizing substituted benzo[c,d]indoles. rsc.orgresearchgate.netrsc.org Another innovative approach involves a transition-metal-free synthesis using organolithium intermediates, which proceeds through an intramolecular aromatic nucleophilic substitution. uni-regensburg.denih.gov These advancements have made a wider range of benzo[c,d]indole derivatives more accessible for further study and application.
The synthesis of 2-methylbenzo[c,d]indole, the cationic component of the title compound, can be achieved through various methods, including the introduction of a methyl group onto the benzo[c,d]indole skeleton. This specific derivative is noted for its use in the synthesis of dimethine cyanine (B1664457) dyes, which can function as fluorescent pH sensors. chemicalbook.com
Unique Chemical Attributes and Research Relevance of Perchlorate (B79767) Anions in Organic Compounds
The perchlorate anion (ClO₄⁻) is a well-known counterion in organic and inorganic chemistry. It is the conjugate base of perchloric acid, a strong acid. Organic perchlorate salts are ionic compounds where the perchlorate anion is paired with an organic cation. thermofisher.comfishersci.com
One of the key features of the perchlorate anion is its weak nucleophilicity and low coordinating ability. wikipedia.org This property makes it a useful "innocent" counterion in many chemical reactions and electrochemical studies, as it is less likely to interfere with the reactivity of the cation. wikipedia.org Consequently, organic perchlorate salts, such as tetra-n-butylammonium perchlorate, are frequently used as supporting electrolytes in electrochemistry. thermofisher.com
However, it is crucial to acknowledge the potential hazards associated with perchlorate salts. When combined with organic materials, they can be potent oxidizers and may form explosive mixtures, especially upon heating or impact. wikipedia.orgtamu.edu This reactivity necessitates careful handling and storage procedures in a laboratory setting. Despite these risks, the unique properties of the perchlorate anion continue to make it a valuable component in specific chemical applications.
Properties of 2-Methylbenzo[c,d]indole
The following table summarizes some of the known properties of the parent compound, 2-methylbenzo[c,d]indole.
| Property | Value |
| Chemical Formula | C₁₂H₉N |
| Molar Mass | 167.21 g/mol |
| Appearance | Green powder |
| Boiling Point | 294.4°C at 760 mmHg |
| Density | 1.16 g/cm³ |
| Primary Use | Intermediate in the synthesis of fluorescent dyes |
Data sourced from ChemicalBook chemicalbook.com
Research Findings on Substituted Benzo[c,d]indoles
Research into substituted benzo[c,d]indoles has revealed a range of interesting properties and potential applications, as highlighted in the table below.
| Research Area | Key Findings |
| Anticancer Agents | Conjugates of benzo[c,d]indol-2(1H)one with pyrrolobenzodiazepines have been synthesized and shown to exhibit promising anticancer activity in various human cancer cell lines. nih.gov |
| Optical Properties | Substituted benzo[c,d]indoles are recognized as attractive frameworks for developing molecules with interesting optical activities. rsc.orgresearchgate.netrsc.org |
| Bioactive Molecules | The planar structure of benzo[c,d]indole derivatives makes them a privileged scaffold for designing bioactive compounds. rsc.org |
| Fluorescent Sensors | 2-Methylbenzo[c,d]indole is a precursor for benzo[c,d]indole-based dimethine cyanine dyes that act as pH-sensitive fluorescent sensors. chemicalbook.com |
Synthetic Methodologies for 2-Methylbenzo[c,d]indole Perchlorate and its Precursors
The synthesis of this compound involves a multi-step process that begins with the construction of the core benzo[c,d]indole heterocyclic system, followed by the formation of the perchlorate salt. The efficiency and success of the synthesis rely on carefully chosen strategies for ring formation, precursor design, and specific methods for salt conversion, along with the optimization of all reaction steps.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H12ClNO4 |
|---|---|
Molecular Weight |
281.69 g/mol |
IUPAC Name |
2-methylbenzo[c]indole;perchloric acid |
InChI |
InChI=1S/C13H11N.ClHO4/c1-10-5-6-12-13(8-10)7-3-2-4-11(13)9-14-12;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5) |
InChI Key |
GCIHDELVNSMSKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC23C=CC=CC2=CN=C3C=C1.OCl(=O)(=O)=O |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR analysis would reveal the number of distinct proton environments in the 2-Methylbenzo[c,d]indolium cation. The spectrum would show specific chemical shifts (δ) for the aromatic protons on the benzo[c,d]indole core and the protons of the methyl group. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity), governed by spin-spin coupling constants (J), would elucidate the connectivity between adjacent protons, confirming their relative positions on the aromatic rings.
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the proton data, ¹³C NMR spectroscopy would identify all unique carbon atoms within the molecule. The spectrum would display distinct signals for each carbon in the aromatic framework and the methyl group carbon. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment, allowing for the assignment of each carbon atom to its specific position in the molecular structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the precise molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be utilized to determine the exact mass of the 2-Methylbenzo[c,d]indolium cation with high precision. This accurate mass measurement allows for the calculation of a unique elemental formula (e.g., C₁₂H₁₀N⁺), confirming the atomic composition of the cation and distinguishing it from other ions with the same nominal mass.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique ideal for analyzing salts. In the positive ion mode, it would detect the intact 2-Methylbenzo[c,d]indolium cation, confirming its molecular weight. By increasing the instrument's energy, fragmentation of the cation can be induced. Analyzing the resulting fragment ions (tandem MS or MS/MS) would provide valuable information about the stability of the molecule and the connectivity of its structural components, further corroborating the structure determined by NMR.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Properties
UV-Vis spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For 2-Methylbenzo[c,d]indole perchlorate (B79767), the spectrum would be dominated by the electronic properties of the 2-methylbenzo[c,d]indolium cation.
Analysis of Absorption Maxima and Molar Extinction Coefficients
Specific absorption maxima (λmax) and molar extinction coefficients (ε) for 2-Methylbenzo[c,d]indole perchlorate have not been reported. However, based on the spectra of related indole (B1671886) derivatives, it is anticipated that the compound would exhibit strong absorption in the UV region. For instance, 3-methylindole (B30407) in aqueous solution displays absorption bands around 216 nm and 270 nm, which undergo shifts in the presence of perchloric acid. The extended conjugation in the benzo[c,d]indole system is expected to result in a bathochromic (red) shift of these absorption bands compared to simpler indoles. The protonated forms of related benzo[c,d]indoles have been studied, and these studies can provide an approximation of the electronic transitions expected for the 2-methylbenzo[c,d]indolium cation.
Table 1: Anticipated UV-Vis Absorption Characteristics of this compound in a Non-Polar Solvent
| Parameter | Expected Value |
|---|---|
| λmax 1 | > 220 nm |
| λmax 2 | > 280 nm |
Note: This table is predictive and not based on experimental data for the specific compound.
Solvatochromic Studies
Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, provides insight into the change in dipole moment upon electronic excitation. While no specific solvatochromic studies on this compound are available, research on other benzo-quinoline and indole derivatives shows that these compounds can exhibit significant solvatochromic shifts. The charge on the 2-methylbenzo[c,d]indolium cation suggests that its electronic transitions would be sensitive to the solvent environment. A positive solvatochromism (a shift to longer wavelengths in more polar solvents) would be expected if the excited state is more polar than the ground state.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the IR spectrum would show bands corresponding to both the 2-methylbenzo[c,d]indolium cation and the perchlorate anion.
The perchlorate anion (ClO₄⁻) has a tetrahedral geometry and exhibits a very strong, broad absorption band typically in the region of 1080-1140 cm⁻¹ due to the asymmetric Cl-O stretching vibration. The presence of this prominent band would be a key indicator for the perchlorate salt.
The cationic part, 2-methylbenzo[c,d]indolium, would display several characteristic bands:
C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
C=C and C=N stretching: Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.
Methyl group vibrations: C-H stretching and bending vibrations of the methyl group would also be present.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | Medium |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
Note: This table is predictive and not based on experimental data for the specific compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. No crystal structure has been published for this compound.
Unit Cell Parameters and Space Group Analysis
Without experimental data, the unit cell parameters (a, b, c, α, β, γ) and the space group for this compound cannot be determined. However, crystallographic studies of other organic perchlorate salts reveal common crystal systems such as monoclinic and orthorhombic. For example, 2-methylbenzylammonium perchlorate crystallizes in the monoclinic space group P2₁/c. The specific packing of the 2-methylbenzo[c,d]indolium cations and perchlorate anions would dictate the final crystal system and space group.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Possible Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |
Note: This table is purely speculative and serves as an example of the type of data obtained from X-ray crystallography.
Intermolecular Interactions and Crystal Packing
In the solid state, the crystal packing of this compound would be governed by a combination of electrostatic interactions, hydrogen bonding, and π-π stacking. The primary interaction would be the ionic attraction between the 2-methylbenzo[c,d]indolium cation and the perchlorate anion.
Confirmation of Perchlorate Anion Presence
The presence of the perchlorate anion (ClO₄⁻) can be unequivocally confirmed through various spectroscopic methods.
Infrared (IR) Spectroscopy: The perchlorate anion is tetrahedral and exhibits characteristic vibrational modes. A strong, broad absorption band typically appears in the region of 1100 cm⁻¹ (ν₃, asymmetric stretch) and a weaker band around 625 cm⁻¹ (ν₄, asymmetric bend). The appearance of these characteristic bands in the IR spectrum of this compound would serve as strong evidence for the presence of the perchlorate anion.
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that can be used to identify the perchlorate anion. The symmetric stretching mode (ν₁) of the ClO₄⁻ ion gives a very strong, sharp, and highly characteristic peak at approximately 935 cm⁻¹.
Mass Spectrometry: High-resolution mass spectrometry could also be employed to detect the perchlorate anion, which would appear at an m/z corresponding to its molecular weight.
Without access to published experimental data for this compound, any attempt to provide specific data tables or detailed research findings would be speculative and would not meet the required standards of scientific accuracy.
Chemical Reactivity and Synthetic Transformations of 2 Methylbenzo C,d Indole Perchlorate
Electrophilic and Nucleophilic Reactions at the Benzo[c,d]indole Core
The benzo[c,d]indole scaffold, particularly in its protonated form as the perchlorate (B79767) salt, exhibits a nuanced reactivity profile. The electron distribution within the fused ring system makes it susceptible to both electrophilic and nucleophilic attacks, with the site of reaction being highly dependent on the nature of the attacking species and the reaction conditions.
Protonation of 2-substituted benzo[c,d]indoles has been shown to occur exclusively at the indole (B1671886) nitrogen atom. d-nb.info This localization of positive charge on the nitrogen atom deactivates the heterocyclic ring towards electrophilic attack, making such reactions challenging. Conversely, this positive charge enhances the electrophilicity of the carbon framework, particularly at specific positions, rendering it more susceptible to nucleophilic attack.
While specific studies on 2-Methylbenzo[c,d]indole perchlorate are limited, the general reactivity of the broader class of 2-substituted benzo[c,d]indoles suggests that nucleophilic substitution reactions are a plausible transformation. d-nb.info The synthesis of these compounds can proceed through an intramolecular aromatic nucleophilic substitution, highlighting the susceptibility of the ring system to such reactions. d-nb.info
Derivatization Strategies for Functional Group Modification
The modification of the this compound structure to introduce various functional groups is crucial for tuning its properties for specific applications. These derivatization strategies primarily involve alkylation, acylation, condensation, and coupling reactions.
Alkylation and Acylation Reactions
The introduction of alkyl and acyl groups onto the benzo[c,d]indole core can significantly alter its electronic and steric properties. While direct alkylation or acylation of the perchlorate salt itself might be complex due to the protonated nitrogen, reactions on the neutral 2-Methylbenzo[c,d]indole followed by salt formation is a viable strategy.
Metal-free α-acylation of related oxindole (B195798) systems has been achieved using C-acyl imidazolium (B1220033) salts, suggesting a potential pathway for the acylation of the benzo[c,d]indole core under specific conditions. researchgate.net The development of such methodologies would provide access to a range of ketone derivatives.
Condensation and Coupling Reactions
Condensation reactions offer a powerful tool for extending the conjugation of the benzo[c,d]indole system, a key feature in the synthesis of dyes and functional materials. These reactions typically involve the reaction of an activated methyl group or other reactive sites with carbonyl compounds or other electrophiles. For instance, condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents are known to produce various heterocyclic systems, and similar strategies could potentially be adapted for the functionalization of the benzo[c,d]indole core. nih.govnih.gov
Cross-coupling reactions, a cornerstone of modern organic synthesis, provide a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. Methodologies involving Suzuki-Miyaura and Sonogashira cross-coupling reactions have been developed for complex heterocyclic systems and could be applied to functionalized benzo[c,d]indole derivatives. db-thueringen.denih.gov The use of diaryliodonium salts as coupling partners in transition-metal-catalyzed C- and N-arylation of heteroarenes also presents a promising avenue for the synthesis of arylated benzo[c,d]indoles. mdpi.com
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions involving this compound is fundamental for optimizing reaction conditions and predicting product outcomes.
Reaction Pathway Elucidation
The synthesis of 2-substituted benzo[c,d]indoles from 1-halo-8-lithionaphthalenes and nitriles has been shown to proceed through a surprisingly facile intramolecular aromatic nucleophilic substitution. d-nb.info This transformation is facilitated by the "clothespin effect," where steric repulsion between substituents forces the reactive centers into close proximity, thereby lowering the activation energy for the cyclization step. d-nb.info
Theoretical and Computational Studies on 2 Methylbenzo C,d Indole Perchlorate
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic stability of the 2-methylbenzo[c,d]indolium cation. These methods provide a detailed picture of electron distribution and energy levels.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. For the 2-methylbenzo[c,d]indolium cation, DFT calculations, often employing functionals like B3LYP in conjunction with basis sets such as 6-31G, are used to determine its optimized geometry and electronic structure. niscpr.res.in These studies help in calculating the heats of formation, which are indicative of the molecule's stability. niscpr.res.in The general trend observed in related heterocyclic systems is that increased substitution can influence the heat of formation, and DFT provides a reliable means to quantify these effects. niscpr.res.in
DFT calculations are also instrumental in understanding the distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability. For substituted indoles, DFT calculations have been successfully used to predict their redox potentials, showing good agreement with experimental values. rsc.org
Table 1: Illustrative DFT-Calculated Electronic Properties of a Substituted Indole (B1671886) System
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 2.5 D |
| Heat of Formation | 120 kJ/mol |
Note: This data is illustrative and represents typical values for related indole derivatives.
Ab Initio Methods
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for studying electronic structure. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide valuable benchmarks. For complex systems like the 2-methylbenzo[c,d]indolium cation, ab initio calculations can be used to refine the understanding of its electronic states and transition energies. researchgate.net These methods have been applied to study the excited states and photochemistry of related indole derivatives, providing detailed insights into their behavior upon photoexcitation.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamics of 2-Methylbenzo[c,d]indole perchlorate (B79767) are crucial for its interactions and properties. Conformational analysis and molecular dynamics simulations are powerful tools for exploring these aspects.
Conformational analysis of the 2-methylbenzo[c,d]indolium cation would involve systematically exploring its potential energy surface to identify stable conformers. This is particularly important for understanding the orientation of the methyl group and any potential steric hindrances.
Molecular Dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior in different environments, such as in solution. MD simulations have been employed to study the excited-state dynamics of indole in aqueous solutions, revealing how the solvent interacts with the molecule and influences its properties. nih.gov For 2-Methylbenzo[c,d]indole perchlorate, MD simulations could be used to study the solvation of its ions and the dynamics of their interactions. These simulations track the movements of atoms over time, providing insights into the structural fluctuations and stability of different conformations.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods are extensively used to predict various spectroscopic properties, which can then be compared with experimental data for validation. For the 2-methylbenzo[c,d]indolium cation, theoretical calculations can predict its UV-Vis, IR, and NMR spectra.
Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. dntb.gov.ua For instance, in related benzo[cd]indolenyl cyanine (B1664457) dyes, DFT calculations have been used to elucidate the relationship between molecular structure and spectroscopic properties. rsc.org
Vibrational frequencies calculated using DFT can be correlated with experimental IR and Raman spectra, aiding in the assignment of vibrational modes. Furthermore, NMR chemical shifts can be predicted with good accuracy, which is invaluable for structural elucidation.
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for an Indole Derivative
| Spectroscopic Property | Predicted Value | Experimental Value |
|---|---|---|
| λmax (UV-Vis) | 350 nm | 355 nm |
| C=C Stretch (IR) | 1610 cm⁻¹ | 1605 cm⁻¹ |
| N-H Stretch (IR) | 3400 cm⁻¹ | 3410 cm⁻¹ |
| ¹H NMR (aromatic) | 7.2-7.8 ppm | 7.1-7.7 ppm |
Note: This data is illustrative and represents typical agreement for related compounds.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions. For reactions involving the 2-methylbenzo[c,d]indolium cation or its parent indole, computational modeling can identify reaction pathways, intermediates, and transition states.
DFT calculations can be used to map out the potential energy surface of a reaction, locating the transition state structures and calculating the activation energies. This information is crucial for understanding the kinetics and feasibility of a reaction. For example, in the context of indole synthesis, computational studies have been used to investigate the intermediates and transition states of cyclization reactions. rsc.org Transition state analysis provides insights into the geometry of the highest-energy point along the reaction coordinate, which is critical for understanding how the reaction proceeds. researchgate.net
Charge Distribution and Electronic Descriptors Analysis
The distribution of charge within the 2-methylbenzo[c,d]indolium cation is a key determinant of its reactivity and intermolecular interactions. Computational methods can provide a detailed picture of the charge distribution.
Natural Bond Orbital (NBO) analysis is a common technique used to analyze the charge distribution and orbital interactions within a molecule. It provides information on atomic charges, hybridization, and delocalization of electron density. For substituted indoles, DFT calculations have been used to analyze the spin density distribution in their radical cations, which helps in understanding their subsequent reactions. rsc.org
Electronic descriptors such as electronegativity, hardness, and softness can also be calculated. These descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of the molecule's reactivity. For instance, the chemical potential and hardness are related to the first and second derivatives of the energy with respect to the number of electrons. researchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-methylbenzo[c,d]indolium |
| B3LYP |
| 6-31G |
| Hartree-Fock |
| Indole |
Research Applications and Advanced Materials Science Potential Excluding Biological/medical
Application in Cyanine (B1664457) Dye Development and Optoelectronic Materials
The electron-rich nature of the benzo[c,d]indole nucleus makes its quaternary salts, such as the perchlorate (B79767) form, excellent intermediates for the synthesis of cyanine dyes. These dyes are renowned for their strong absorption and emission properties, which can be finely tuned across the electromagnetic spectrum.
2-Methylbenzo[c,d]indole perchlorate and its derivatives are crucial precursors for heptamethine and squaraine cyanine dyes that exhibit significant absorption in the near-infrared (NIR) region, often at wavelengths beyond 1000 nm. acs.orgrsc.org The extended π-conjugation provided by the benzo[c,d]indole heterocycle, when compared to conventional indolenine rings, results in a bathochromic (red) shift of the absorption maximum. researchgate.net This makes these dyes suitable for applications requiring transparency in the visible region but strong absorption in the NIR, such as in optical communications and information recording technologies. researchgate.net
A significant challenge in the application of these dyes, particularly in solid-state films, is their tendency to form non-fluorescent H-aggregates due to strong π–π stacking interactions between the planar molecules. rsc.orgresearchgate.net This aggregation can quench fluorescence and alter the desired optical properties. rsc.org Research has shown that modifying the central chain of the dye or replacing the perchlorate (ClO₄⁻) anion with bulkier counter-ions like tetrakis(pentafluorophenyl)borate (B1229283) or tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (BARF) can improve the thermal stability and compatibility of the dyes within polymer films. rsc.orgresearchgate.net
| Dye Moiety | Precursor | Absorption Max (λmax) | Key Feature |
| Heptamethine Cyanine | Benzo[c,d]indolenyl derivative | >1000 nm | Pronounced NIR absorption. rsc.org |
| Squaraine Dyes | Benz[c,d]indolenine | 771–820 nm (in ethanol) | Red-shifted absorption on TiO₂ films. researchgate.net |
| Styryl Dyes | Benz[c,d]indolium heterocycle | 636–686 nm | Tunable absorption in the visible-red region. researchgate.net |
This table summarizes the absorption properties of various dye classes synthesized from benzo[c,d]indole precursors.
The unique electronic properties of the benzo[c,d]indole scaffold make it an effective component in sensitizers for dye-sensitized solar cells (DSSCs). acs.org In the typical donor-π-bridge-acceptor (D-π-A) structure of an organic sensitizer, the benzo[c,d]indole moiety can function as a potent electron donor. acs.orgresearchgate.net
Specifically, squaraine dyes incorporating a 1H-benzo[c,d]indol-2-ylidene donor moiety have been designed and synthesized for DSSC applications. acs.orgresearchgate.net The annulation of the benzene (B151609) ring to a traditional indolenine-based structure leads to a desirable red-shifted and broadened absorption band on the titanium dioxide (TiO₂) semiconductor film. acs.orgresearchgate.net This enhanced light-harvesting capability across a wider range of the solar spectrum contributes to improved short-circuit current density (Jsc), a key parameter in solar cell efficiency. acs.org For instance, a squaraine dye with a benzo[c,d]indole donor (SQ2) showed an improved Jsc of 6.22 mA cm⁻² compared to 4.39 mA cm⁻² for its non-benzene-fused analogue. acs.org
| Sensitizer | Donor Moiety | Jsc (mA cm⁻²) | Conversion Efficiency (η) |
| SQ1 | Indolenine-based | 4.39 | - |
| SQ2 | 1H-benzo[c,d]indol-2-ylidene | 6.22 | - |
| SQ3 | 2-Ethylhexyl-benzo[c,d]indol-2-ylidene | - | 1.31% |
| SQ4 | Butoxy-benzo[c,d]indol-2-ylidene | - | 0.56% |
| SQ5 | Dialkylamino-benzo[c,d]indol-2-ylidene | - | 0.30% |
This table compares the performance of different squaraine dye sensitizers in DSSCs, highlighting the impact of the benzo[c,d]indole donor moiety and its substituents. Data sourced from acs.org.
The optical characteristics of dyes derived from this compound can be rationally designed and tuned through systematic structural modifications. acs.orgrsc.org
Extension of π-Conjugation : The core principle for achieving NIR absorption is the use of the benzo[c,d]indole ring itself, which extends the π-electron system compared to simpler indoles, causing a bathochromic shift. researchgate.net
Substituent Effects : Introducing electron-donating groups, such as butoxy or dialkylamino substituents, to the benzo[c,d]indole donor moiety can further push the absorption maxima to longer wavelengths. acs.org For example, nonsubstituted squaraine dye SQ2 has a λmax of 784 nm in ethanol, while the butoxy-substituted SQ4 absorbs at 806 nm and the dialkylamino-substituted SQ5 absorbs at 815 nm. acs.org
Structural Modification for Aggregation Control : To counteract the performance-limiting effects of dye aggregation in the solid state, steric hindrance can be introduced. Modifying the central polymethine chain of heptamethine dyes, for instance by incorporating a cyclohexene (B86901) ring with bulky groups, can effectively inhibit π–π stacking without compromising the electronic properties significantly. rsc.org
Counter-ion Exchange : The perchlorate anion can be exchanged for larger, more sterically demanding anions like BARF. rsc.org This substitution can disrupt crystal packing and improve the solubility and compatibility of the dye in polymer matrices, enhancing the stability and quality of NIR-absorbing films. rsc.org
Potential as Intermediates in Complex Organic Synthesis
Beyond its primary role in dye chemistry, the benzo[c,d]indole scaffold is a versatile intermediate in complex organic synthesis. The reactivity of the 2-methyl group in this compound is heightened due to the electron-withdrawing nature of the quaternary nitrogen, making it susceptible to condensation reactions with various electrophiles. This reactivity is the basis for the construction of the polymethine chains in cyanine dyes.
Furthermore, the core heterocyclic structure can be synthesized and functionalized through various modern organic chemistry methods. A transition-metal-free approach has been developed for the synthesis of 2-substituted benzo[c,d]indoles from peri-dihalonaphthalenes and nitriles, demonstrating a method to construct the core ring system with functionality at the 2-position. nih.gov The parent structure, benzo[c,d]indol-2(1H)-one, has been used as a scaffold to be linked with other complex moieties, such as pyrrolobenzodiazepine (PBD), to create intricate molecular conjugates. nih.gov This highlights the utility of the benzo[c,d]indole system as a rigid, functionalizable platform for building larger, more complex molecules.
Advanced Functional Materials: Exploration beyond Dyes
While the development of dyes remains a major application, the benzo[c,d]indole core is being explored for other advanced functional materials. Historically, the related compound Benzo[cd]indol-2(1H)-one was used in the manufacturing of electronic typing materials. nih.gov
More recently, research into related benzoindole isomers suggests potential in other areas of optoelectronics. For example, a structural isomer, benzo[g]indole, has been used to create a core for deep blue fluorescent materials applicable in organic light-emitting diodes (OLEDs). rsc.org This indicates the potential of the broader benzoindole class of materials in emissive displays.
Additionally, the inherent fluorescence properties of some benzo[c,d]indole derivatives are being harnessed. An unsymmetrical monomethine cyanine analogue, benzo[c,d]indole-oxazolopyridine (BIOP), was developed as a fluorescent probe that exhibits a "light-up" response, showing a significant enhancement of emission upon binding to a target. acs.org While the specific target in that study was biological, the principle demonstrates the potential for creating chemo-responsive fluorescent materials and sensors from this chemical scaffold.
Future Directions and Emerging Research Avenues in Benzo[c,d]indole Perchlorate Chemistry
The future of research on materials derived from this compound is aimed at overcoming current limitations and expanding into new application areas. A primary challenge remains the control of aggregation in solid-state NIR-absorbing materials; designing molecules with built-in steric hindrance to maintain optical performance at high concentrations is a key goal. rsc.org
In the field of photovoltaics, further molecular engineering of benzo[c,d]indole-based sensitizers is needed to optimize HOMO/LUMO energy levels for better compatibility with modern, non-iodide-based electrolytes, which could lead to more efficient and stable DSSCs. acs.org The exploration of this scaffold as a building block for materials in other optoelectronic devices, such as OLEDs and photodetectors, is a nascent but promising field. rsc.org The continued development of novel synthetic methodologies will grant access to a wider variety of functionalized benzo[c,d]indole derivatives, paving the way for the discovery of new functional materials with tailored properties for advanced applications. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Methylbenzo[c,d]indole perchlorate, and what key reaction parameters must be controlled?
- Methodology : Synthesis typically involves alkylation or condensation reactions of indole derivatives under anhydrous conditions. For example, indole derivatives can be functionalized using NaH in DMF as a base, followed by reaction with halogenated precursors (e.g., 2-chloropyrimidine) at elevated temperatures (120–140°C) for 12 hours . The perchlorate anion is often introduced via salt metathesis using perchloric acid or metal perchlorates. Key parameters include strict moisture control, stoichiometric ratios of reactants, and reaction time to avoid side products like over-alkylated species. Purification may require column chromatography or recrystallization from acetone/water mixtures .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodology :
- Structural Confirmation : Use H/C NMR to verify substitution patterns on the indole ring and perchlorate coordination. Mass spectrometry (HRMS) confirms molecular weight .
- Purity Analysis : Ion chromatography-tandem mass spectrometry (IC-MS/MS) is recommended for detecting trace perchlorate impurities (<1 ppb), as validated by FDA protocols for perchlorate in complex matrices .
- Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess decomposition behavior, critical for handling explosive perchlorate salts .
Advanced Research Questions
Q. How does the perchlorate anion influence the catalytic activity of iron-based complexes in reactions involving indole derivatives?
- Methodology : The perchlorate anion acts as a weakly coordinating counterion, enhancing Lewis acidity in iron(II) perchlorate complexes. For enantioselective epoxide-opening reactions with indoles, chiral ligands (e.g., Bolm's ligand) are paired with Fe(ClO) to achieve >90% enantiomeric excess. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can elucidate the role of perchlorate in stabilizing transition states . Comparative studies with other anions (e.g., BF) reveal perchlorate's unique ability to modulate reaction rates without participating in side reactions .
Q. What experimental approaches are recommended to assess the potential endocrine-disrupting effects of this compound?
- Methodology :
- In Vitro Thyroid Models : Measure inhibition of iodide uptake in FRTL-5 rat thyroid cells using radioactive I tracers, as described in EPA and NAS protocols .
- Hormone Disruption Assays : Use reporter gene assays (e.g., TSH receptor activation in HEK293 cells) to evaluate interference with thyroid hormone synthesis .
- Dose-Response Analysis : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal toxicity data (e.g., rat brain morphometry studies) to human exposure thresholds, accounting for perchlorate's 8-hour serum half-life .
Q. How can researchers resolve contradictions in toxicological data regarding perchlorate-containing compounds, particularly in dose-response relationships?
- Methodology :
- Meta-Analysis : Pool data from ecologic, occupational, and experimental studies (e.g., NAS reviews) to identify confounding variables like iodine deficiency or co-exposure to other thyroid disruptors .
- Uncertainty Quantification : Use Monte Carlo simulations to assess variability in RfD (Reference Dose) calculations, incorporating uncertainties from animal-to-human extrapolation and intra-species sensitivity .
- Longitudinal Monitoring : Conduct trend analysis of groundwater or tissue samples (e.g., arsenic/perchlorate co-contamination studies) using time-series statistical models to distinguish natural attenuation from persistent contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
